molecular formula C13H15NO B11900204 3-(3-Methylquinolin-2-yl)propan-1-ol

3-(3-Methylquinolin-2-yl)propan-1-ol

Cat. No.: B11900204
M. Wt: 201.26 g/mol
InChI Key: XKDNGHDSKMOYHI-UHFFFAOYSA-N
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Description

3-(3-Methylquinolin-2-yl)propan-1-ol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the third position and a propanol group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylquinolin-2-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylquinoline with propanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylquinolin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.

Scientific Research Applications

3-(3-Methylquinolin-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylquinolin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylquinoline: A closely related compound with similar structural features.

    2-Methylquinoline: Another quinoline derivative with a methyl group at a different position.

    3-(2-Methylquinolin-6-yl)propanal: A compound with a similar quinoline structure but different functional groups.

Uniqueness

3-(3-Methylquinolin-2-yl)propan-1-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-(3-methylquinolin-2-yl)propan-1-ol

InChI

InChI=1S/C13H15NO/c1-10-9-11-5-2-3-6-13(11)14-12(10)7-4-8-15/h2-3,5-6,9,15H,4,7-8H2,1H3

InChI Key

XKDNGHDSKMOYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1CCCO

Origin of Product

United States

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